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molecular formula C9H12N2O B8451448 2-Ethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2-Ethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No. B8451448
M. Wt: 164.20 g/mol
InChI Key: SOEBVAYDMXFISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04367229

Procedure details

According to HU-Patent Specification No. 167 676 2-methoxy-1-pyrroline is heated with diethyl-ethoxymethylene-malonate for 8 hours in the presence of ammonium acetate and the reaction mixture is processed in a complicated manner to give ethyl 4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrimidine with a yield of 7.1%. No melting point of the product is given, the product is characterized only by IR and PMR spectra.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH2:7][CH2:6][CH2:5][N:4]=1.C(OC(=O)[C:12](=[CH:18]OCC)[C:13]([O:15]CC)=O)C.[C:23]([O-])(=O)[CH3:24].[NH4+:27]>>[CH2:23]([C:18]1[N:27]=[C:3]2[CH2:7][CH2:6][CH2:5][N:4]2[C:13](=[O:15])[CH:12]=1)[CH3:24] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=COCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N=C2N(C(C1)=O)CCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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